molecular formula C12H9ClO B1297440 2-(2-Naphthyl)acetyl chloride CAS No. 37859-25-9

2-(2-Naphthyl)acetyl chloride

Cat. No. B1297440
Key on ui cas rn: 37859-25-9
M. Wt: 204.65 g/mol
InChI Key: QEJGMKHQXSZCOS-UHFFFAOYSA-N
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Patent
US06174879B1

Procedure details

2-Naphthylacetyl chloride is prepared according to the method described in Example 8 using 2-naphthylacetic acid (2.47 g, 13.3 mmol) to give a yellow solid which is dissolved in chloroform (15 mL). This solution is added to a solution of (±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol (2.5 g, 12.6 mmol) in chloroform (10 mL), and the mixture is refluxed for 11 hours under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (100 mL) and ether (60 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed repeatedly with water to remove any unreacted aminoalcohol. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The free ester is dissolved in ether/dichloromethane (35 mL, 4:3) and converted to the dihydrochloride salt by treatment with an excess of HCl in the same solvent. The resulting solid is washed with ether and recrystallised from hot methanol to yield the title compound.
Quantity
2.47 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([OH:14])=O.C(Cl)(Cl)[Cl:16]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([Cl:16])=[O:14]

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC(=O)O
Step Two
Name
(±)-trans-[2-(4-methyl-1-piperazinyl)]cyclohexanol
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 11 hours under nitrogen
Duration
11 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 1M hydrochloric acid (100 mL) and ether (60 mL)
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
the aqueous is washed with more ether (2×30 mL)
ADDITION
Type
ADDITION
Details
basified by the addition of 50% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
This is then extracted with ether (4×30 mL)
WASH
Type
WASH
Details
the combined ether extracts are washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
to remove any unreacted aminoalcohol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether containing the product is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to leave the crude free ester

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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